8-Amino-2-naphthoic acid

概要

説明

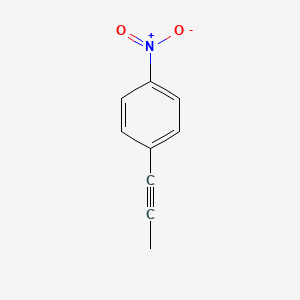

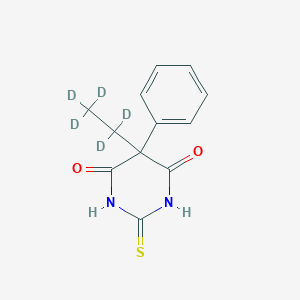

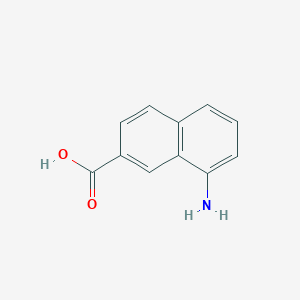

8-Amino-2-naphthoic acid is a compound with the molecular formula C11H9NO2 . It is a naphthoic acid, which is a class of compounds that are derivatives of naphthalene .

Molecular Structure Analysis

The molecular structure of 8-Amino-2-naphthoic acid can be analyzed using various techniques such as FT-IR, UV-vis, and 1H-NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-naphthoic acid can be determined using various techniques. For instance, its molecular weight is 187.19 g/mol . Other properties such as solubility, stability, and reactivity can be determined using appropriate experimental methods .科学的研究の応用

Chemical Oxidative Polymerization

8-Amino-2-naphthoic acid has been used in the chemical oxidative polymerization process . The polymerization of 8-amino-2-naphthoic acid (AN) is reported without the use of an additional external template, surfactants, or functional dopants . This oligomer exhibited a multicolor emission behavior as it was excited at different wavelengths .

Optical Studies

The oligomer produced from the polymerization of 8-amino-2-naphthoic acid has been studied for its optical properties . It exhibited a multicolor emission behavior when excited at different wavelengths .

Electrochemical Studies

The redox states of the oligomer produced from 8-amino-2-naphthoic acid were clarified by the cyclic voltammetry (CV) technique . The relationship between anodic/cathodic peak currents vs. scan rates was determined .

Kinetic Studies

The activation energy related to the solid-state decomposition of the oligomer produced from 8-amino-2-naphthoic acid was calculated from differential and integral non-isothermal methods . The lowest value using Kissinger procedures was determined to be 79.53 kJ/mol in N2 atmosphere .

Detection of Cyanate Anion

8-Amino-2-naphthoic acid has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease .

Intermediate for Organic Synthesis

8-Amino-2-naphthoic acid is used as an intermediate for organic synthesis . It is a dyes analytical reagent .

Safety and Hazards

将来の方向性

The future directions for the study of 8-Amino-2-naphthoic acid could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential as pharmaceutical agents . Additionally, the development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of future research .

作用機序

Target of Action

8-Amino-2-naphthoic acid is a complex organic compound that has been found to interact with several biological targets. It has been reported to have inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have various effects on mood and behavior .

Mode of Action

It is believed to function as acompetitive and reversible inhibitor of MAO . This means that it binds to the active site of the enzyme, preventing it from interacting with its normal substrates, but can be displaced from the site under certain conditions . The compound’s amide linker contributes to a stable hydrogen bond with the crucial aromatic cage amino acid Try-444 through the carboxylic atom .

Biochemical Pathways

The biochemical pathways affected by 8-Amino-2-naphthoic acid are primarily those involving the metabolism of neurotransmitters. By inhibiting MAO, the compound can disrupt the normal breakdown of neurotransmitters, leading to increased levels in the brain . This can affect various downstream pathways and processes, including mood regulation and response to stress .

Pharmacokinetics

It is known that the compound can be synthesized via an autoclave method, suggesting that it may be stable under high-pressure and high-temperature conditions .

Result of Action

The primary result of the action of 8-Amino-2-naphthoic acid is an increase in the levels of certain neurotransmitters in the brain due to its inhibition of MAO . This can have various effects, depending on the specific neurotransmitters involved and the individual’s unique biochemistry. For example, increased levels of dopamine can lead to enhanced mood and motivation, while elevated serotonin levels can have an antidepressant effect .

Action Environment

The action of 8-Amino-2-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy .

特性

IUPAC Name |

8-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWULNOSRHQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540925 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-naphthoic acid | |

CAS RN |

5043-19-6 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)

![6-(Methylthio)benzo[d][1,3]dioxol-5-amine](/img/structure/B1626326.png)

![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)